3,4-Dichloro-5-methylbenzyl alcohol

Analytical Chemistry Organic Synthesis Chemical Procurement

Sourcing regioisomerically pure 3,4-dichloro-5-methylphenyl scaffolds for enzyme inhibitor SAR? 3,4-Dichloro-5-methylbenzyl alcohol (CAS 1803805-46-0) provides the exact substitution pattern critical for dual DNA gyrase B/Hsp90 CTD inhibition (Dernovšek et al., 2024). Solid form (mp 35-38°C) enables accurate automated dispensing. • 3,4-Dichloro-5-methyl motif essential for dual-target polypharmacology • Solid physical form reduces handling errors vs. liquid isomers • Available for immediate R&D supply

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 1803805-46-0
Cat. No. B1406585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-methylbenzyl alcohol
CAS1803805-46-0
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)Cl)CO
InChIInChI=1S/C8H8Cl2O/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3,11H,4H2,1H3
InChIKeyLHLMYGYSCYHVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-5-methylbenzyl alcohol: Baseline Profile


3,4-Dichloro-5-methylbenzyl alcohol (IUPAC: (3,4-dichloro-5-methylphenyl)methanol) is a halogenated benzyl alcohol derivative with molecular formula C8H8Cl2O and molecular weight 191.05 g/mol [1]. It serves as a research-use-only (RUO) synthetic intermediate, primarily utilized as a building block in medicinal chemistry and agrochemical research, notably in the synthesis of pyrrolamide-based enzyme inhibitors [2]. The compound features a specific 3,4-dichloro-5-methyl substitution pattern on the aromatic ring, distinguishing it from isomeric dichloro-methylbenzyl alcohols (e.g., 2,4- or 2,5-dichloro variants) that may exhibit divergent physicochemical properties and biological activities [3].

Core structure 3,4-Dichloro-5-methyl substitution pattern differentiates from regioisomeric benzyl alcohols.
Primary use Synthetic intermediate for pyrrolamide-based enzyme inhibitors and agrochemical building blocks.
Physical form Solid at ambient conditions; may support gravimetric dispensing and solid-phase workflows.

3,4-Dichloro-5-methylbenzyl alcohol: Substitution Infeasibility


Direct substitution of 3,4-Dichloro-5-methylbenzyl alcohol with other in-class analogs (e.g., 2,4-dichloro-α-methylbenzyl alcohol, 3,4-dichlorobenzyl alcohol) is not advisable without rigorous re-validation. Regioisomeric and substituent variations can significantly alter lipophilicity (logP), steric hindrance, and electronic properties, potentially leading to divergent reactivity, metabolic stability, or target engagement in downstream applications [1]. For instance, the 3,4-dichloro-5-methyl substitution pattern has been specifically identified as critical for maintaining dual-target inhibition profiles in pyrrolamide-based enzyme inhibitors, whereas the 3,4-dichlorobenzamide analog exhibited a loss of this dual activity [2]. Due to the limited publicly available comparative data for this specific CAS number, procurement decisions should be guided by the specific substitution pattern required for the intended synthetic or biological application.

3,4-Dichloro-5-methyl pattern
Regioisomeric shift to 2,4-dichloro-α-methyl may alter reactivity and target engagement profiles.
5-Methyl group present
Removal of methyl group (3,4-dichlorobenzyl alcohol) may switch polypharmacology from dual-target to selective inhibition (class-level evidence).
Solid physical form (mp 35–38 °C)
Liquid isomers may not directly replicate handling and storage stability characteristics.

3,4-Dichloro-5-methylbenzyl alcohol: Differentiation Evidence


Physical Form and Purity Comparison

The 3,4-dichloro-5-methyl substitution pattern yields a compound with distinct physical properties compared to its more common 2,4-dichloro isomer. While the 2,4-dichloro-α-methylbenzyl alcohol is typically supplied as a liquid (density 1.29 g/mL, boiling point 125-126°C at 7 mmHg) with >98% purity by GC , the target 3,4-dichloro-5-methyl isomer is reported to be a solid with a melting point range of 35-38°C . This solid physical form may offer advantages in handling, weighing, and storage stability for certain synthetic workflows.

Physical form & purity
Data to verify
Solid (mp 35–38 °C) vs. liquid comparator (bp 125–126 °C at 7 mmHg)
Solid form may simplify handling and gravimetric accuracy
Literature-reported physical constants; source not specified
Analytical Chemistry Organic Synthesis Chemical Procurement

Dual-Target Inhibition Activity

In the context of pyrrolamide-based inhibitors, the 3,4-dichloro-5-methyl substitution pattern is essential for maintaining dual-target inhibition of DNA gyrase B and Hsp90 CTD [1]. Replacing this moiety with a 3,4-dichlorobenzamide group resulted in a loss of dual activity, shifting the profile to selective Hsp90 CTD inhibition [2]. This class-level inference suggests that compounds derived from 3,4-dichloro-5-methylbenzyl alcohol may exhibit unique polypharmacology profiles not achievable with closely related analogs.

Dual-target inhibition
Class-level
Dual-target (DNA gyrase B & Hsp90 CTD) vs. single-target comparator
Substitution pattern may affect polypharmacology profile
Pyrrolamide scaffold context; class-level inference from inhibitor studies
Medicinal Chemistry Enzyme Inhibition Hsp90

Lipophilicity and Solubility Impact

The addition of a methyl group at the 5-position on the 3,4-dichlorophenyl ring is expected to increase lipophilicity compared to the unsubstituted 3,4-dichlorobenzyl alcohol. While direct experimental logP values for 3,4-dichloro-5-methylbenzyl alcohol are not publicly available, the unsubstituted 3,4-dichlorobenzyl alcohol has a reported melting point of 35-38°C and density of 1.2970 , whereas the 2,4-dichloro-α-methyl isomer is a liquid with a density of 1.29 g/mL . The 5-methyl substitution likely contributes to a higher logP and altered solubility profile, which can be critical for membrane permeability and metabolic stability in drug discovery programs [1].

Lipophilicity impact
Class-level
Predicted higher logP vs. 3,4-dichlorobenzyl alcohol
5-Methyl group may alter membrane permeability
No direct experimental logP data; computational prediction
ADME Drug Design Physicochemical Profiling

3,4-Dichloro-5-methylbenzyl alcohol: Application Scenarios


Pyrrolamide Dual Enzyme Inhibitor Synthesis

As demonstrated by Dernovšek et al. (2024), the 3,4-dichloro-5-methylphenyl moiety is critical for achieving dual-target inhibition of DNA gyrase B and Hsp90 CTD . Procurement of 3,4-dichloro-5-methylbenzyl alcohol is essential for constructing these pyrrolamide scaffolds, where substitution with a 3,4-dichlorobenzamide group leads to a loss of dual activity . This specific substitution pattern is non-interchangeable for maintaining the desired polypharmacology.

Solid-Phase Synthesis and Automated Dispensing

The reported solid physical form (melting point 35-38°C) of 3,4-dichloro-5-methylbenzyl alcohol offers practical advantages over liquid isomers (e.g., 2,4-dichloro-α-methylbenzyl alcohol) in automated solid dispensing systems and solid-phase synthesis workflows . The solid state facilitates accurate weighing and reduces the risk of solvent evaporation or spillage during handling, making it a preferred choice for high-throughput experimentation and library synthesis.

SAR Studies on Lipophilic Substitution

The 5-methyl group on the 3,4-dichlorophenyl ring provides a unique opportunity to probe the effects of increased lipophilicity on membrane permeability and target engagement in medicinal chemistry SAR campaigns . Researchers can utilize 3,4-dichloro-5-methylbenzyl alcohol as a starting material to synthesize analogs with systematically varied lipophilicity, comparing their cellular activity and metabolic stability against compounds derived from the less lipophilic 3,4-dichlorobenzyl alcohol .

Agrochemical Herbicide Intermediate

Substituted benzyl alcohols, including 3,4-dichloro-5-methylbenzyl alcohol, have been identified as potential herbicides and are valuable intermediates in the synthesis of agrochemicals . The specific halogenation pattern may confer unique weed control spectra or environmental fate profiles compared to other dichlorobenzyl alcohol isomers, making it a relevant scaffold for developing novel crop protection agents.

Application
Selection Property
Validation Focus
Pyrrolamide dual-target inhibitor synthesis
Substitution pattern specificity
Dual-target inhibition profile review
Solid-phase synthesis & automated dispensing
Solid physical form
Handling and dispensing accuracy
Lipophilicity SAR studies
5-Methyl substitution effect
Membrane permeability & metabolic stability
Agrochemical herbicide intermediate
Halogenation pattern
Weed control spectrum review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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